N-Methyl-2-norbornanamine hydrochloride
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Overview
Description
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is a bicyclic amine derivative, often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.
N-Methylation: The bicyclo[2.2.1]heptane is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the N-methylation and salt formation processes.
Chemical Reactions Analysis
Types of Reactions
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced amine derivatives.
Substitution: N-substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with NMDA receptors in the central nervous system. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, inhibiting the flow of ions through the receptor channel. This mechanism is similar to that of memantine, a drug used to treat Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian drug that also acts on NMDA receptors.
Ketamine: An anesthetic and analgesic that functions as an NMDA receptor antagonist.
Uniqueness
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its bicyclic structure, which imparts distinct pharmacological properties compared to other NMDA receptor antagonists. Its specific binding affinity and interaction with the NMDA receptor make it a valuable compound for research into neurodegenerative diseases and other conditions involving glutamate dysregulation .
Properties
CAS No. |
90203-82-0 |
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Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-9-8-5-6-2-3-7(8)4-6;/h6-9H,2-5H2,1H3;1H |
InChI Key |
NGQMCJXJNPZWGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CCC1C2.Cl |
Origin of Product |
United States |
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